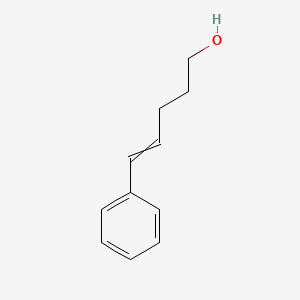
(E)-5-phenylpent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H14O. It is a product of the peroxidase-catalyzed reduction of 5-phenyl-4-pentenyl-hydroperoxide (PPHP). This compound is known for its use as a fluorescent dye, which can be rapidly isolated by solid-phase extraction and quantified by isocratic reversed-phase high-performance liquid chromatography (HPLC) with UV detection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-5-phenylpent-4-en-1-ol can be synthesized through the reduction of 5-phenyl-4-pentenyl-hydroperoxide using peroxidase enzymes. The reaction conditions typically involve the use of solid-phase extraction for rapid isolation and HPLC for quantification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves enzymatic reduction processes, which are scalable for industrial applications. The use of solid-phase extraction and HPLC ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-5-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenyl-pentenal or phenyl-pentanone.
Reduction: Formation of 5-phenyl-pentanol.
Substitution: Formation of various substituted phenyl-pentenol derivatives
Applications De Recherche Scientifique
(E)-5-phenylpent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye to determine the kinetic properties of heme-containing and non-heme peroxidases
Biology: Employed in studies involving oxidative stress and enzyme kinetics.
Medicine: Potential use in diagnostic assays due to its fluorescent properties.
Industry: Utilized in the development of new fluorescent probes for environmental monitoring and food safety
Mécanisme D'action
The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its role as a substrate for peroxidase enzymes. It undergoes reduction by peroxidases, which can be monitored through its fluorescent properties. The molecular targets include heme-containing and non-heme peroxidases, and the pathways involved are primarily related to oxidative stress and redox reactions .
Comparaison Avec Des Composés Similaires
5-Phenyl-4-pentenyl-hydroperoxide (PPHP): The precursor to (E)-5-phenylpent-4-en-1-ol.
5-Phenyl-pentanol: A reduced form of this compound.
Phenyl-pentenal: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific use as a fluorescent dye and its ability to be rapidly isolated and quantified using HPLC. Its role in determining the kinetic properties of peroxidases sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2 |
Clé InChI |
QBQBSEZWJAWWCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













